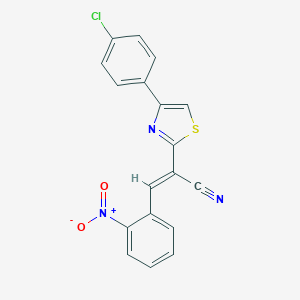
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is a synthetic organic compound that features a thiazole ring, a chlorophenyl group, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Acrylonitrile Moiety: The acrylonitrile group can be formed through a Knoevenagel condensation reaction between an aldehyde and a nitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反応の分析
Types of Reactions
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group would yield an aminophenyl derivative.
科学的研究の応用
Chemistry
In chemistry, (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biology, this compound may be studied for its potential biological activities. Compounds with thiazole rings are known to exhibit antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the nitrophenyl and chlorophenyl groups suggests that it may interact with biological targets in unique ways.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its conjugated system and potential for functionalization.
作用機序
The mechanism of action of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile would depend on its specific application. For example, if it exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. If it has anticancer properties, it may induce apoptosis in cancer cells by targeting specific molecular pathways.
類似化合物との比較
Similar Compounds
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-aminophenyl)acrylonitrile: Similar structure but with an amino group instead of a nitro group.
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-hydroxyphenyl)acrylonitrile: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The uniqueness of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile lies in its specific combination of functional groups, which may confer unique chemical and biological properties
特性
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O2S/c19-15-7-5-12(6-8-15)16-11-25-18(21-16)14(10-20)9-13-3-1-2-4-17(13)22(23)24/h1-9,11H/b14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNLVQWPBYIEQI-NTEUORMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-bromo-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B377861.png)
![1-[5-hydroxy-2-methyl-1-phenyl-4-(phenyldiazenyl)-1H-indol-3-yl]ethanone](/img/structure/B377863.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[4-(4-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}acetohydrazide](/img/structure/B377866.png)
![ethyl 2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B377868.png)
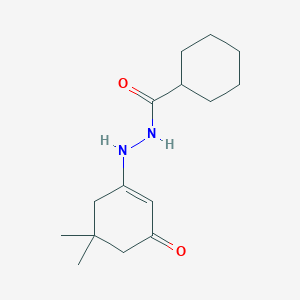
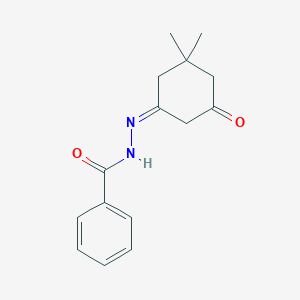
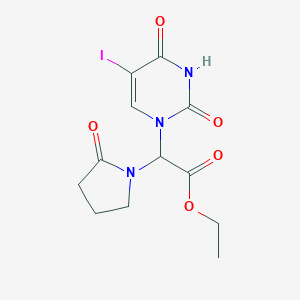
![(E)-2,2,2-trifluoro-1-(4-methylpiperazin-1-yl)-N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]ethanimine](/img/structure/B377873.png)
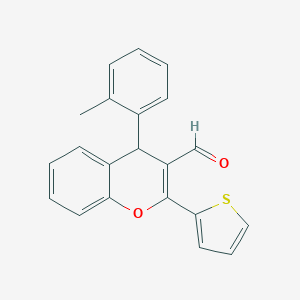
![4-{Acetyl[(4-methylphenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate](/img/structure/B377876.png)
![ethyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B377879.png)
![1-ethyl-N-[(1-ethyl-1H-benzimidazol-2-yl)methylene]-5,6-dimethyl-1H-benzimidazol-2-amine](/img/structure/B377881.png)
![2-[2-(4-Ethoxy-phenyl)-4-phenyl-4H-chromen-3-ylmethylene]-malononitrile](/img/structure/B377883.png)
